molecular formula C11H13ClFN3O3S B2642194 N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide CAS No. 2094726-06-2

N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide

Cat. No.: B2642194
CAS No.: 2094726-06-2
M. Wt: 321.75
InChI Key: RJPCNGCGJLJHHS-UHFFFAOYSA-N
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Description

N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, a sulfonyl group, and a cyclopentanecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substitutions. One common method involves the reaction of 6-chloro-5-fluoropyridine with sulfonyl chloride under basic conditions to introduce the sulfonyl group. This intermediate is then reacted with cyclopentanecarbohydrazide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a key functional group in these interactions, potentially forming hydrogen bonds or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclohexanecarbohydrazide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]benzohydrazide: Similar structure but with a benzene ring instead of a cyclopentane ring.

Uniqueness

N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its pyridine ring with chlorine and fluorine substitutions, the sulfonyl group, and the cyclopentanecarbohydrazide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

N'-(6-chloro-5-fluoropyridin-3-yl)sulfonylcyclopentanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN3O3S/c12-10-9(13)5-8(6-14-10)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPCNGCGJLJHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNS(=O)(=O)C2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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